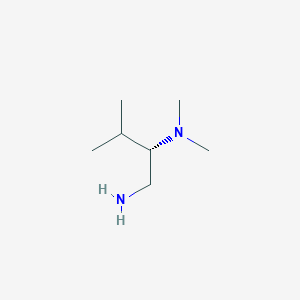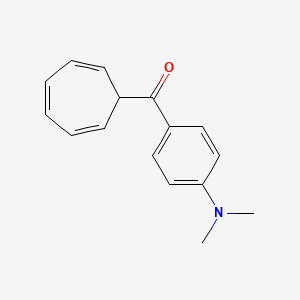
(2S)-N~2~,N~2~,3-trimethyl-1,2-butanediamine
Overview
Description
(2S)-N~2~,N~2~,3-trimethyl-1,2-butanediamine, also known as L-carnitine, is a naturally occurring compound found in the human body. It plays a crucial role in the transport of fatty acids into the mitochondria for energy production. In recent years, L-carnitine has gained significant attention for its potential use in various scientific research applications.
Mechanism of Action
(2S)-N~2~,N~2~,3-trimethyl-1,2-butanediamine plays a crucial role in the transport of fatty acids into the mitochondria for energy production. It acts as a shuttle, transferring fatty acids from the cytosol into the mitochondrial matrix where they can be oxidized for energy. This compound also plays a role in the removal of toxic metabolites from the mitochondria, which helps to prevent cellular damage.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of enzymes involved in fatty acid metabolism, which can lead to increased fat oxidation and improved exercise performance. This compound has also been shown to reduce oxidative stress and inflammation, which can help to prevent cellular damage and improve overall health.
Advantages and Limitations for Lab Experiments
(2S)-N~2~,N~2~,3-trimethyl-1,2-butanediamine has several advantages when used in lab experiments. It is relatively inexpensive and easy to obtain, making it a popular choice for researchers. This compound is also non-toxic and has a low risk of side effects, which makes it safe for use in human studies. However, one limitation of this compound is that it can be difficult to measure accurately in biological samples, which can make it challenging to study its effects.
Future Directions
There are several future directions for research on (2S)-N~2~,N~2~,3-trimethyl-1,2-butanediamine. One area of interest is the potential use of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease. This compound has been shown to improve cognitive function in animal studies, and further research is needed to determine its potential therapeutic benefits in humans. Another area of interest is the use of this compound in the treatment of cardiovascular disease. This compound has been shown to improve cardiac function and reduce the risk of heart failure, and further research is needed to determine its potential use in the prevention and treatment of cardiovascular disease.
Conclusion:
This compound is a naturally occurring compound with a variety of potential scientific research applications. Its role in fatty acid metabolism and energy production has made it a popular choice for researchers studying exercise performance, fat metabolism, and various medical conditions. While there are some limitations to studying this compound, its low toxicity and safety profile make it a promising area of research for the future.
Scientific Research Applications
(2S)-N~2~,N~2~,3-trimethyl-1,2-butanediamine has been extensively studied for its potential use in various scientific research applications. It has been shown to improve exercise performance, increase fat metabolism, and reduce muscle damage and soreness. This compound has also been studied for its potential use in the treatment of various medical conditions, including cardiovascular disease, diabetes, and neurodegenerative disorders.
properties
IUPAC Name |
(2S)-2-N,2-N,3-trimethylbutane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-6(2)7(5-8)9(3)4/h6-7H,5,8H2,1-4H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVWTEQJNMZOQF-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CN)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001274692 | |
| Record name | (2S)-N2,N2,3-Trimethyl-1,2-butanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001274692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1048692-59-6 | |
| Record name | (2S)-N2,N2,3-Trimethyl-1,2-butanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1048692-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-N2,N2,3-Trimethyl-1,2-butanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001274692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[Ethyl-(2-methoxy-benzyl)-amino]-ethanol](/img/structure/B3207700.png)
![spiro[3H-chromene-2,3'-pyrrolidine]-4-one](/img/structure/B3207707.png)










![2-[(3-Ethoxybenzyl)amino]ethanol hydrochloride](/img/structure/B3207789.png)